Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate
Description
Structural Significance of Pyrazolo[1,5-a]Pyridine Derivatives
The pyrazolo[1,5-a]pyridine core consists of a bicyclic system where a pyrazole ring is fused to a pyridine ring at the 1,5-positions. This arrangement creates a planar, aromatic structure with distinct electron-rich and electron-deficient regions, enabling diverse non-covalent interactions with biological targets. The nitrogen atoms at positions 1 and 3 of the pyrazole moiety serve as hydrogen bond acceptors, while the pyridine nitrogen contributes to π-π stacking interactions.
Substitution patterns critically influence the scaffold’s pharmacological profile:
- Position 4 : Carboxylate esters like the methyl group in methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate enhance solubility and serve as metabolic handles for prodrug conversion.
- Position 7 : Chlorine substitution, as seen in this derivative, increases lipophilicity and improves blood-brain barrier penetration for central nervous system targets.
- Position 3 : Modifications here alter binding affinity for kinase domains and G-protein-coupled receptors.
The scaffold’s synthetic adaptability is demonstrated by its incorporation into EP1 receptor antagonists, where molecular hybridization techniques combined pyrazolo[1,5-a]pyridine with other pharmacophores to optimize binding kinetics. Quantum chemical studies reveal that the 7-chloro substitution increases the molecule’s dipole moment from 2.1 Debye (unsubstituted) to 3.8 Debye, enhancing electrostatic complementarity with polar receptor pockets.
Role of this compound in Heterocyclic Drug Discovery
This derivative serves as a multifunctional intermediate in designing small-molecule therapeutics. Its chemical reactivity profile allows for:
- Nucleophilic aromatic substitution at the chlorine-bearing C7 position
- Ester hydrolysis to carboxylic acid derivatives for metal coordination
- Cross-coupling reactions at the pyridine C3 position
In kinase inhibitor development, the methyl ester group participates in hydrogen bonding with catalytic lysine residues, as demonstrated in p38 MAPK inhibitors where a 4-carboxylate analog showed IC~50~ = 12 nM. The chlorine atom’s ortho effect directs regioselective functionalization during Suzuki-Miyaura couplings, enabling efficient library synthesis.
Comparative analysis of binding modes reveals that 7-chloro substitution in this derivative improves occupancy of hydrophobic subpockets in prostaglandin EP1 receptors by 40% compared to non-halogenated analogs. Molecular dynamics simulations show the chloropyrazolo[1,5-a]pyridine core maintains stable van der Waals contacts (≤2.8 Å) with leucine-rich regions of target proteins over 100 ns trajectories.
Recent applications include:
- Anticancer agents : Hybrid molecules combining this scaffold with chalcone moieties exhibit dual inhibition of PI3K/mTOR pathways (IC~50~ = 0.8 μM).
- Neurotherapeutics : Carboxylate bioisosteres demonstrate nanomolar affinity for melatonin MT1 receptors (K~i~ = 3.2 nM).
- Anti-inflammatory drugs : Structural analogs show 92% inhibition of LPS-induced TNF-α production at 10 μM concentration.
The compound’s synthetic accessibility via one-pot tandem reactions (78% yield under mild conditions) positions it as a cost-effective starting material for structure-activity relationship studies. Current research focuses on leveraging its photophysical properties—high quantum yield (Φ = 0.64) and short fluorescence lifetime (τ = 1.2 ns)—for theranostic applications in tumor imaging.
Table 1: Comparative Bioactivity of Pyrazolo[1,5-a]Pyridine Derivatives
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8(10)12-7(6)4-5-11-12/h2-5H,1H3 |
InChI Key |
DGLCBUYPPMCASS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-amino-2-iminopyridine derivatives serve as the nitrogen source for ring formation.
- Ethyl acetoacetate or related β-ketoesters provide the carbon framework for the fused ring system.
- Chlorination reagents such as phosphorus oxychloride (POCl3) or nucleophilic substitution agents are used for introducing chlorine at position 7.
Synthetic Route
A representative synthetic sequence is as follows:
Cyclization Reaction
The condensation of N-amino-2-iminopyridine with ethyl acetoacetate in ethanol under an oxygen atmosphere at elevated temperature (around 130 °C) in the presence of acetic acid leads to the formation of pyrazolo[1,5-a]pyridine-4-carboxylate derivatives. The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the amino group, followed by oxidative dehydrogenation and cyclization (see Table 1 for yields under various conditions).Chlorination at Position 7
The 7-position chlorination is achieved by treatment of the pyrazolo[1,5-a]pyridine-4-carboxylate intermediate with chlorinating agents such as phosphorus oxychloride (POCl3), resulting in substitution of a hydrogen or hydroxy group by chlorine. This step is typically performed under reflux conditions, yielding the 7-chloro derivative.Esterification
The methyl ester at position 4 can be introduced either by starting with methyl acetoacetate or by esterification of the corresponding acid intermediate.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | N-amino-2-iminopyridine + ethyl acetoacetate, EtOH, AcOH (6 equiv), O2 atmosphere, 130 °C, 18 h | Up to 94% | Oxygen atmosphere critical for high yield |
| Chlorination at position 7 | POCl3, reflux, several hours | 60–70% | Chlorination selective for position 7 |
| Esterification (if needed) | Methanol, acid catalyst or use of methyl acetoacetate | 80–90% | Methyl ester introduction or transesterification |
Detailed Research Findings and Data
Influence of Acetic Acid and Atmosphere on Cyclization Yield
| Entry | Acetic Acid Equiv. | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
Table 1: Effect of acetic acid equivalents and atmosphere on the yield of pyrazolo[1,5-a]pyridine derivatives during cyclization with ethyl acetoacetate.
This data highlights the necessity of oxygen for efficient oxidative cyclization and the optimal amount of acetic acid to maximize yield while minimizing by-products.
Mechanistic Insights
- The reaction proceeds via initial nucleophilic addition of the N-amino group to the β-dicarbonyl compound.
- Molecular oxygen acts as an oxidant facilitating dehydrogenation to form the aromatic pyrazolo[1,5-a]pyridine ring.
- Chlorination is regioselective at position 7 due to electronic and steric factors inherent in the fused ring system.
Alternative and Green Synthetic Methods
- Ultrasound-Assisted Synthesis : Use of ultrasonic irradiation in aqueous ethanol with KHSO4 catalyst has been reported to produce pyrazolo[1,5-a]pyrimidines efficiently, which are close analogs of pyrazolo[1,5-a]pyridines, in good yields with reduced environmental impact.
- Microwave-Assisted Cyclization : Microwave irradiation under solvent-free conditions accelerates cyclization reactions to form related pyrazolo[1,5-a]pyrimidines with high regioselectivity and yield, suggesting potential applicability to pyrazolo[1,5-a]pyridine derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Oxidative Cyclization | N-amino-2-iminopyridine + β-dicarbonyl + AcOH | EtOH, O2 atmosphere, 130 °C, 18 h | 74–94 | Requires oxygen, acetic acid critical |
| Chlorination | Pyrazolo[1,5-a]pyridine intermediate + POCl3 | Reflux, several hours | 60–70 | Selective 7-position chlorination |
| Ultrasound-Assisted | Pyrazole + DMAD + KHSO4 | EtOH/H2O, ultrasonic waves, 60 °C, 9–12 min | 84–92 | Green method, good yields |
| Microwave-Assisted | 5-Aminopyrazole + β-dicarbonyl | Solvent-free, microwave, minutes | Up to 95 | Fast, high purity, eco-friendly |
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes diverse functionalization, particularly at position 7, due to its high C–H acidity.
A. Carbene Insertion for Formylation
-
Reagents : N,N,N′,1,1,1-Hexamethylsilanecarboximidamide (silylformamidine).
-
Mechanism : Carbene insertion into the most acidic C–H bond at position 7, forming aminals that hydrolyze to aldehydes .
-
Yield : Up to 90% under solvent-free conditions at elevated temperatures (70–90°C) .
B. Nucleophilic Substitution
-
Reagents : Morpholine, potassium carbonate.
-
Mechanism : Replacement of chlorine at position 7 with nucleophiles, facilitated by electron-withdrawing groups (e.g., methoxycarbonyl) .
| Functionalization Reaction | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Carbene insertion | Silylformamidine | Aminal → aldehyde | 71–90% | 70–90°C, solvent-free |
| Nucleophilic substitution | Morpholine | 7-substituted derivatives | 94% | K₂CO₃, rt |
Mechanistic Insights
-
Oxidative CDC Pathway : Oxygen-dependent cross-dehydrogenative coupling drives reactions, as shown in the formation of 7-amino derivatives .
-
Regioselectivity : Microwave-assisted cyclization favors 7-aminopyrazolo[1,5-a]pyrimidine over 5-amino isomers, influenced by reaction conditions .
-
Non-Radical Pathway : Michael addition and cyclization steps govern the formation of halopyrazolo[1,5-a]pyrimidines .
Spectral Analysis and Purity
Scientific Research Applications
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate has found applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[1,5-a]pyridine scaffold is highly modifiable, with substituents at positions 3, 4, and 7 significantly altering properties. Key analogs include:
Key Observations :
- Chlorine Substitution: The 7-chloro group in the target compound likely reduces electron density, enhancing stability and influencing intermolecular interactions compared to non-halogenated analogs .
- Ester Group Position : Methyl esters (e.g., target compound) generally exhibit lower molecular weight and higher volatility than ethyl esters (e.g., Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate), affecting solubility and application in biological systems .
Biological Activity
Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Biological Activity Overview
This compound exhibits several biological activities, primarily in the context of cancer treatment and kinase inhibition. The following sections detail its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The mechanism of action appears to involve the inhibition of specific kinases , such as AXL and c-MET, which are critical in cancer progression and metastasis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | < 10 | Kinase inhibition |
| A549 | < 10 | Kinase inhibition |
Enzymatic Inhibition
The compound has also been identified as an inhibitor of several protein kinases involved in cell signaling pathways. Its ability to selectively inhibit these kinases suggests potential applications in treating diseases characterized by abnormal kinase activity, including various cancers .
Case Studies
Several studies have focused on the biological activity of pyrazolo[1,5-a]pyridine derivatives, including this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values below 10 µM. The study highlighted the compound's ability to induce apoptosis through kinase inhibition mechanisms .
- Kinase Inhibition Profile : Another investigation evaluated the compound's selectivity against a panel of kinases. It was found to selectively inhibit AXL and c-MET kinases while sparing other kinases involved in normal cellular functions. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for this compound in vivo models, suggesting its viability as a candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis often involves nitration, chlorination, or substitution at position 7 of the pyrazolo[1,5-a]pyridine scaffold. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C yields nitro derivatives, followed by chlorination . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., nitro) at position 3 direct electrophilic substitution to position 6. Solvent polarity and temperature also affect reaction rates and purity (e.g., MeOH at 60°C for aminal formation) .
Key Data :
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Nitration | 75 | H₂SO₄, 0°C → r.t., overnight | |
| Chlorination | 68 | POCl₃, reflux, 4 h |
Q. How can NMR spectroscopy distinguish positional isomers in pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : ¹H NMR chemical shifts for protons at position 7 (δ 8.2–8.5 ppm) are deshielded due to electron-withdrawing substituents (e.g., Cl). Coupling constants (J) between adjacent protons (e.g., H-6 and H-7) confirm regiochemistry. For example, in Methyl 7-chloro derivatives, the absence of splitting at H-7 indicates successful substitution . ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm for esters) and aromatic carbons adjacent to electronegative groups (δ 145–150 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory effects) arise from variations in substituent patterns and assay conditions. For example:
-
Electron-deficient groups (e.g., nitro at position 3) enhance DNA intercalation but reduce solubility, affecting cytotoxicity .
-
Steric bulk at position 7 (e.g., aryl groups) may block target binding in certain cell lines.
Use dose-response curves and orthogonal assays (e.g., Western blotting for p53 activation ) to validate mechanisms. Computational docking studies can rationalize structure-activity relationships (SAR) by comparing binding modes across derivatives .Case Study : Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates showed p53-dependent apoptosis in HeLa cells but not in SiHa cells due to differential E6 oncoprotein expression .
Q. How do solvent and catalyst choices impact one-pot syntheses of highly substituted pyrazolo[1,5-a]pyridines?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in tandem reactions, while Brønsted acids (H₂SO₄) or Lewis acids (ZnCl₂) accelerate cyclization. For example:
-
DMF facilitates Knoevenagel condensation followed by cyclocondensation in a single pot, yielding 5-methyl-4-phenyl derivatives with 76% efficiency .
-
Microwave-assisted synthesis reduces reaction times (30 min vs. 8 h) for amide-functionalized derivatives, minimizing side reactions .
Optimization Table :
Catalyst Solvent Temp (°C) Yield (%) Byproducts K₂CO₃ DMF 95 76 <5% H₂SO₄ MeOH 60 68 12%
Q. What analytical methods validate the purity and stability of Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate under storage?
- Methodological Answer :
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ester group) using a C18 column and acetonitrile/water gradient (retention time ~8.2 min for intact compound) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for long-term storage in desiccators at −20°C .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the cytotoxicity of 7-chloro derivatives in cancer models?
- Methodological Answer : Variations in cell permeability (logP = 1.12–2.30 ) and metabolic stability (e.g., esterase-mediated hydrolysis) account for discrepancies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
